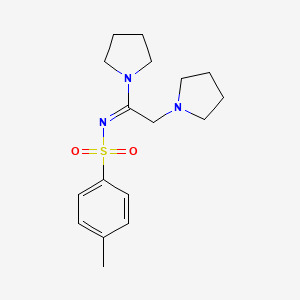
(3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine, also known as DCDMA, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. DCDMA is a derivative of benzylamine and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of (3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems such as dopamine, serotonin, and norepinephrine. (3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine has been shown to increase the release of these neurotransmitters and to inhibit their reuptake, leading to an increase in their concentration in the synaptic cleft. This can result in various physiological and biochemical effects.
Biochemical and Physiological Effects:
(3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter systems, the inhibition of cell proliferation, and the induction of apoptosis. In vitro studies have shown that (3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. (3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine has also been shown to induce apoptosis in these cancer cells. In vivo studies have shown that (3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine can reduce the growth of tumors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine has several advantages as a research tool, including its ability to modulate neurotransmitter systems, its inhibitory effects on cell proliferation, and its potential as a drug candidate for the treatment of various diseases. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on (3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine, including the investigation of its potential as a drug candidate for the treatment of various diseases, the exploration of its mechanism of action, and the development of new synthesis methods to improve its purity and yield. Additionally, further studies are needed to fully understand the potential toxicity of (3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine and to explore its effects on other physiological systems.
Métodos De Síntesis
(3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine can be synthesized using various methods, including the reductive amination of 3,4-dichlorophenylacetone with 3,4-dimethoxybenzylamine. This method involves the reaction of the ketone group of 3,4-dichlorophenylacetone with the amine group of 3,4-dimethoxybenzylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is (3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine, which can be purified using various techniques such as column chromatography.
Aplicaciones Científicas De Investigación
(3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, (3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and schizophrenia. In pharmacology, (3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine has been studied for its effects on neurotransmitter systems such as dopamine, serotonin, and norepinephrine. In neuroscience, (3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine has been investigated for its potential as a research tool to study the function of these neurotransmitter systems.
Propiedades
IUPAC Name |
3,4-dichloro-N-[(3,4-dimethoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO2/c1-19-14-6-3-10(7-15(14)20-2)9-18-11-4-5-12(16)13(17)8-11/h3-8,18H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBFZFDBTFFTSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=CC(=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-(3,4-dimethoxybenzyl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-chlorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5795883.png)
![N-(4-methyl-1-piperazinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5795889.png)

![4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoic acid](/img/structure/B5795906.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-propoxybenzylidene)propanohydrazide](/img/structure/B5795911.png)
![2-(4-chlorophenyl)-N'-[(2-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5795920.png)

![4-chloro-2-[(2-ethoxybenzoyl)amino]benzoic acid](/img/structure/B5795931.png)



